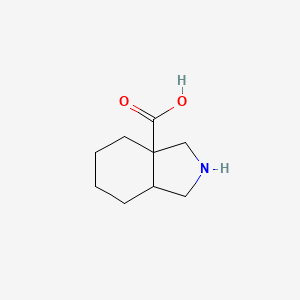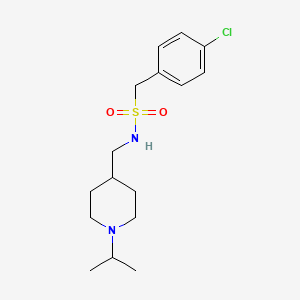
1-Ethoxy-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(o-tolyl)urea is an organic compound with the molecular formula C10H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with ethoxy and 2-methylphenyl groups
Mechanism of Action
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They are often used in the synthesis of novel urease inhibitors .
Mode of Action
It is known that urea derivatives can react via an sn2 pathway or an sn1 pathway, depending on the nature of the halides . This interaction with its targets could lead to changes at the molecular level, affecting the function of the target.
Biochemical Pathways
It is known that urea derivatives play a vital role in pharmaceutical chemistry, particularly in the development and discovery of novel urease inhibitors . Urease is an enzyme that plays a crucial role in the nitrogen cycle in organisms.
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives is suggested to increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
It is known that urea derivatives can have a wide spectrum of biological activities . As urease inhibitors, they could potentially disrupt the function of the urease enzyme, leading to changes in the nitrogen cycle within organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-(o-tolyl)urea can be synthesized through the reaction of 2-methylaniline with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{C}_8\text{H}_9\text{NH}_2 + \text{C}3\text{H}5\text{NO} \rightarrow \text{C}{10}\text{H}{14}\text{N}_2\text{O}_2 ]
Industrial Production Methods: In an industrial setting, the production of 1-ethoxy-3-(2-methylphenyl)urea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-(o-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Scientific Research Applications
1-Ethoxy-3-(o-tolyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
Comparison with Similar Compounds
- 1-Ethyl-3-(2-methoxyphenyl)urea
- 1-Ethyl-3-(2-methylphenyl)urea
- 1-Ethoxy-3-(4-methylphenyl)urea
Uniqueness: 1-Ethoxy-3-(o-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethoxy-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRXKQLNUBMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2775294.png)


![2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid](/img/structure/B2775299.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2775300.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)


![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)
![(benzyloxy)[(2,4,6-tri-tert-butylphenyl)amino][2,4,6-tris(propan-2-yl)phenyl]-lambda5-phosphanethione](/img/structure/B2775313.png)
![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2775314.png)
